Cas no 2755716-69-7 (Ethyl 4-ethyl-2-formylbenzoate)

Ethyl 4-ethyl-2-formylbenzoate structure
2755716-69-7 structure
Product Name:Ethyl 4-ethyl-2-formylbenzoate
CAS No:2755716-69-7
MF:C12H14O3
MW:206.24
CID:5081226
Update Time:2025-07-22

Ethyl 4-ethyl-2-formylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-ethyl-2-formylbenzoate
    • Inchi: 1S/C12H14O3/c1-3-9-5-6-11(10(7-9)8-13)12(14)15-4-2/h5-8H,3-4H2,1-2H3
    • InChI Key: NLDAIGPLYJRIJF-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(CC)=CC=1C=O)=O

Ethyl 4-ethyl-2-formylbenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022LYO-500mg
Ethyl 4-ethyl-2-formylbenzoate
2755716-69-7 95%
500mg
$484.00 2025-02-13

Additional information on Ethyl 4-ethyl-2-formylbenzoate

Comprehensive Analysis of Ethyl 4-ethyl-2-formylbenzoate (CAS No. 2755716-69-7) and Its Applications

Ethyl 4-ethyl-2-formylbenzoate (CAS No. 2755716-69-7) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries. This ester derivative, characterized by its formyl and ethyl functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, combining an aromatic ring with reactive aldehyde and ester moieties, enables diverse applications, from drug development to flavor and fragrance formulations. Researchers are increasingly exploring its potential due to its unique reactivity profile and compatibility with green chemistry principles.

In recent years, the demand for high-purity intermediates like Ethyl 4-ethyl-2-formylbenzoate has surged, driven by advancements in targeted drug delivery systems and biodegradable materials. The compound's CAS No. 2755716-69-7 frequently appears in patent literature, particularly in innovations related to non-toxic catalysts and sustainable synthesis methods. A 2023 market analysis highlighted its growing role in bio-based polymers, aligning with global trends toward circular economy solutions. Its stability under mild conditions makes it preferable for low-energy manufacturing processes.

The synthesis of Ethyl 4-ethyl-2-formylbenzoate typically involves Pd-catalyzed cross-coupling or selective oxidation techniques, topics dominating academic discussions on atom-efficient reactions. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high selectivity, addressing industry concerns about byproduct minimization. Notably, its low ecotoxicity profile positions it as an alternative to traditional benzaldehyde derivatives in cosmetic preservatives and food-grade antioxidants.

Emerging applications leverage the compound's dual functionality—the formyl group participates in condensation reactions, while the ethyl ester enables transesterification. This duality supports its use in photoresist materials for microelectronics and self-healing coatings. Recent publications correlate its molecular geometry with enhanced lightfastness in dyes, answering frequent search queries about UV-stable colorants. Regulatory reviews confirm its compliance with REACH and FDA indirect food contact standards.

Storage recommendations for CAS No. 2755716-69-7 emphasize argon atmosphere protection to prevent aldehyde oxidation, a key consideration for industrial users. Computational chemistry models predict its utility in metal-organic frameworks (MOFs), a hot topic in carbon capture research. As synthetic biology advances, the compound's role in enzymatic cascades is being reevaluated, particularly for chiral auxiliary production—addressing frequent searches about asymmetric synthesis techniques.

Market projections suggest 5.8% CAGR growth for Ethyl 4-ethyl-2-formylbenzoate through 2030, fueled by personalized medicine and smart packaging demands. Its compatibility with continuous flow chemistry systems answers industry needs for scalable processes. Ongoing studies investigate its synergistic effects with ionic liquids, a trending subject in green solvent research. These multifaceted applications solidify its position as a next-generation chemical building block.

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